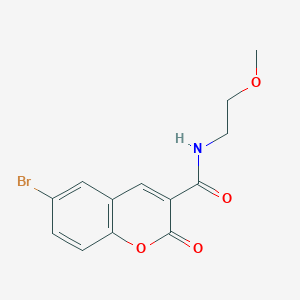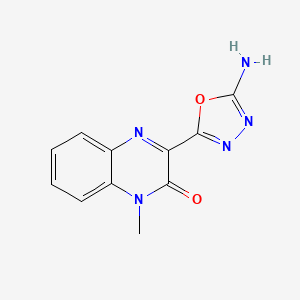![molecular formula C18H15N3O2S2 B4615868 3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)
3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole and related derivatives involves several key strategies, including the condensation reactions, cyclization processes, and functional group transformations. Specific methodologies have been developed for synthesizing compounds with similar structures, demonstrating the utility of these approaches in creating complex molecules with potential biological activities (Sukdolak, Solujic, Vukovic, Manojlovic, Krstić, 2004).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives reveals the importance of substituent effects on the overall molecular conformation and stability. Crystallographic studies and computational modeling offer insights into the preferred conformations and electronic structures, which are crucial for understanding the chemical reactivity and potential interaction with biological targets (Caldwell, Meakins, Jones, Kidd, Prout, 1987).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are influenced by the electronic nature of the thiazole ring and the substituents attached to it. The chemical properties of these compounds are pivotal in designing synthetic routes for new derivatives with enhanced biological activities (Kamble, Latthe, Badami, 2007).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are essential for their practical applications in medicinal chemistry. These properties are determined by the molecular structure and the nature of substituents, which can be optimized for specific applications (Sukdolak, Solujic, Vukovic, Manojlovic, Krstić, 2004).
Applications De Recherche Scientifique
Synthesis and Biological Properties
Research has demonstrated the synthesis of various thiazole derivatives, including those related to 3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide, showcasing their potential in generating compounds with significant biological activities. For instance, the synthesis of biheterocyclic compounds involving thiazole derivatives has been shown to yield compounds with greater antifungal activity than reference drugs, indicating their potential as antifungal agents (Kamble, Latthe, & Badami, 2007). Similarly, the creation of new heterocyclic compounds incorporating a sulfamoyl moiety has been aimed at developing antimicrobial agents, with some compounds showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial and Antitumor Evaluation
Several studies have evaluated the antimicrobial and antitumor activities of thiazole derivatives. For instance, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and showed promising antibacterial activities against various bacterial strains, including Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri (Lu, Zhou, Wang, & Jin, 2020). Additionally, the synthesis of 2-amino-1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting significant activity against Salmonella typhi, highlighting their potential as antibacterial agents (Salama, 2020).
Propriétés
IUPAC Name |
3-[(2-phenylsulfanylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(12-25-15-7-2-1-3-8-15)20-14-6-4-5-13(11-14)17(23)21-18-19-9-10-24-18/h1-11H,12H2,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRDXGPQUHCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)

![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)
![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
![2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615830.png)

![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)

